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Compound of Interest

Compound Name: 3-(Pentafluoroethoxy)piperidine

Cat. No.: B12110175

Get Quote

Part 1: Executive Summary & Strategic Rationale
In the optimization of saturated heterocycles for drug discovery, 3-
(Pentafluoroethoxy)piperidine represents a specialized "super-lipophilic" building block. It

serves as a structural expansion of the widely used 3-(trifluoromethoxy)piperidine.

This guide objectively profiles the performance of the 3-(pentafluoroethoxy) moiety against its

primary analogs. The core challenge with this scaffold is not potency, but selectivity. The

introduction of the bulky, electron-withdrawing pentafluoroethoxy (-OC₂F₅) group dramatically

alters the physicochemical landscape of the piperidine ring, impacting basicity (pKa),

lipophilicity (LogD), and off-target liability.

Key Strategic Insight: While the -OC₂F₅ group provides superior metabolic protection compared

to non-fluorinated ethers, its increased lipophilicity significantly elevates the risk of hERG

channel inhibition and phospholipidosis. This guide details the experimental workflows required

to de-risk these liabilities early in the design cycle.
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To understand the cross-reactivity profile, we must first benchmark the molecule against

standard medicinal chemistry alternatives.

Table 1: Physicochemical & Structural Comparison
Data represents consensus values derived from structure-activity relationship (SAR) trends in

fluorinated piperidines.

Feature
3-

(Pentafluoroethoxy)p

iperidine

3-

(Trifluoromethoxy)pi

peridine

3-Methoxypiperidine

Structure
Piperidine-3-O-

CF₂CF₃
Piperidine-3-O-CF₃ Piperidine-3-O-CH₃

Lipophilicity (cLogP) High (~2.5 - 2.8) Medium (~1.9) Low (~0.6)

Basicity (pKa) Reduced (~8.5) Reduced (~8.8) Standard (~9.5)

Metabolic Stability
Excellent (Blocks CYP

oxidation)
High

Low (O-demethylation

risk)

Steric Bulk (Mw) High (+119 Da) Medium (+69 Da) Low (+15 Da)

hERG Risk
High (Lipophilic

Amine)
Moderate Low

Causality Analysis: The -OC₂F₅ group exerts a strong inductive effect (-I), lowering the pKa of

the piperidine nitrogen. This reduces the fraction of the molecule that is ionized at physiological

pH (7.4), potentially improving membrane permeability. However, the sheer bulk and

hydrophobicity of the pentafluoroethyl tail increase the affinity for hydrophobic pockets in off-

target proteins, specifically the inner pore of the hERG potassium channel.

Part 3: Critical Cross-Reactivity Workflows
hERG Channel Inhibition (Cardiotoxicity Profiling)
The Risk: The combination of a basic amine (piperidine) and a lipophilic tail (pentafluoroethoxy)

creates a classic pharmacophore for hERG blockage, which can lead to QT interval

prolongation. The Solution: Automated Patch Clamp Electrophysiology.
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Experimental Protocol: Automated Patch Clamp
(QPatch/Patchliner)
This protocol is self-validating using positive controls.

Cell Line Preparation: Use CHO (Chinese Hamster Ovary) cells stably expressing the hERG

(Kv11.1) potassium channel.

Buffer Solutions:

Extracellular (Tyrode’s): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM

HEPES, 5 mM Glucose (pH 7.4).

Intracellular: 120 mM KCl, 5.37 mM CaCl₂, 1.75 mM MgCl₂, 10 mM EGTA, 10 mM

HEPES, 4 mM Na₂-ATP (pH 7.2).

Dosing: Prepare 3-(Pentafluoroethoxy)piperidine in DMSO. Serial dilution to 0.1, 1, 10,

and 30 µM (final DMSO <0.1%).

Voltage Protocol:

Hold at -80 mV.

Depolarize to +20 mV for 2 seconds (activates channels).

Repolarize to -50 mV for 2 seconds (elicits tail current).

Measure peak tail current amplitude.

Validation:

Positive Control: E-4031 (IC₅₀ ~50-100 nM). Must show >80% block.

Acceptance Criteria: Seal resistance >100 MΩ; Series resistance <20 MΩ.

Metabolic Cross-Reactivity (CYP Phenotyping)
The Risk: While the -OC₂F₅ group blocks metabolism at the 3-position, it may redirect

metabolic flux to the piperidine ring nitrogen (N-oxidation) or adjacent carbons (alpha-
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oxidation). The Solution: Microsomal Stability Assay with Metabolite Identification (MetID).

Experimental Protocol: Microsomal Stability
Incubation System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

Reaction Mix:

Test Compound: 1 µM (to ensure first-order kinetics).

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate,

0.4 U/mL G6P dehydrogenase).

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Time Course: Sampling at 0, 5, 15, 30, and 60 minutes.

Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

Analysis: LC-MS/MS (Triple Quadrupole). Monitor parent depletion.

MetID (High Res): Run the 60-minute sample on Q-TOF or Orbitrap to identify if N-

dealkylation or ring hydroxylation is the dominant clearance pathway.

Part 4: Visualization of Mechanisms & Workflows
Diagram 1: Structural Impact on Metabolic Pathways
This diagram illustrates how the pentafluoroethoxy group alters the metabolic liability compared

to a methoxy group.
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Caption: Comparative metabolic fate. The C-F bonds of the pentafluoroethoxy group block O-

dealkylation, forcing enzymes to attack less reactive sites (Metabolic Switching).

Diagram 2: Cross-Reactivity Screening Workflow
A logical decision tree for evaluating the compound.
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Candidate Selection:
3-(Pentafluoroethoxy)piperidine
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Caption: Decision tree for de-risking the high lipophilicity associated with the pentafluoroethoxy

substituent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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